But-3-ene-1-sulfonamide
Overview
Description
But-3-ene-1-sulfonamide is a chemical compound with the molecular formula C4H9NO2S . It is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs .
Synthesis Analysis
The synthesis of sulfonamides, including this compound, often involves the use of carbene organic catalysis . In one study, a carbene-catalyzed method was used for highly enantioselective modification of sulfonamides . The reaction proceeded under mild conditions with a broad substrate scope, wide functional group tolerance, and good to excellent yields .Molecular Structure Analysis
The molecular structure of sulfonamides, including this compound, has been studied using three-dimensional quantitative structure-activity relationship (3D-QSAR) models . These models have been used to study the binding of sulfonamide analogs to a monoclonal antibody produced against sulfamerazine .Chemical Reactions Analysis
Sulfonamides, including this compound, can participate in a variety of chemical reactions. For instance, they can be used in the construction of 4-membered, 5-membered, and 6-membered cyclic sulfonamide (sultams) bearing aliphatic sulfonyl fluoride moieties .Physical and Chemical Properties Analysis
This compound has a molecular weight of 135.19 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .Scientific Research Applications
Sulfonamides in Veterinary and Human Medicine
Sulfonamides, like But-3-ene-1-sulfonamide, have been extensively used in both veterinary and human medicine. They are synthetic antimicrobials employed to treat and control infections and diseases. Their role in veterinary medicine, particularly in the dairy industry, is significant. A study by Maroubo et al. (2021) focused on the determination of total sulfonamides in bovine milk, indicating the importance of monitoring these compounds in the food chain (Maroubo, Pedrina, & Melchert, 2021).
Antibacterial Applications and Sample Preparation Techniques
Sulfonamides have antibacterial properties and are used in treating diseases in dairy cattle. Silva and Lanças (2018) evaluated ionic liquids supported on silica as sorbents for solid-phase extraction with LC-MS determination of sulfonamides in bovine milk samples. This study underscores the relevance of sulfonamides in dairy industry and the need for efficient sample preparation techniques (Silva & Lanças, 2018).
Sulfonamide Inhibitors in Drug Development
A review by Gulcin and Taslimi (2018) highlighted the significance of sulfonamide compounds in drug development. Sulfonamides have been used as components in various drugs, including diuretics, antiepileptics, and carbonic anhydrase inhibitors. This review covered the patent literature on sulfonamide inhibitors, reflecting their vast potential in therapeutic applications (Gulcin & Taslimi, 2018).
Enzyme Inhibition Studies
Research by Rehman et al. (2014) explored the synthesis and enzyme inhibition studies of chlorinated sulfonamides. The compounds exhibited significant inhibitory activities against enzymes like butyrylcholinesterase, suggesting their potential in the discovery of treatments for conditions like Alzheimer's disease (Rehman et al., 2014).
Mechanism of Action
Target of Action
But-3-ene-1-sulfonamide is a type of sulfonamide, a group of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth and replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a key component in the synthesis of nucleic acids, so its absence hinders the replication of bacterial DNA. This leads to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine . The specific ADME properties of this compound would need further investigation.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication. By preventing the synthesis of folic acid, it disrupts the production of nucleic acids, which are essential for bacterial DNA replication . This leads to the cessation of bacterial growth and eventually bacterial death .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
But-3-ene-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities. It acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Cellular Effects
The effects of this compound on cells are primarily due to its ability to inhibit the synthesis of folic acid, which is crucial for cell growth and replication . By inhibiting this process, this compound can effectively halt the growth and replication of bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme dihydropteroate synthetase . By acting as a competitive inhibitor, this compound prevents the enzyme from using PABA to synthesize folic acid . This effectively halts the production of folic acid, which is crucial for bacterial growth and replication .
Dosage Effects in Animal Models
Sulfonamides are commonly used in veterinary medicine to treat a variety of bacterial infections .
Subcellular Localization
As a competitive inhibitor of the enzyme dihydropteroate synthetase, it is likely to be localized in the cytoplasm where this enzyme is typically found .
Properties
IUPAC Name |
but-3-ene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2,(H2,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZNAQVOJRWEMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
291514-02-8 | |
Record name | but-3-ene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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